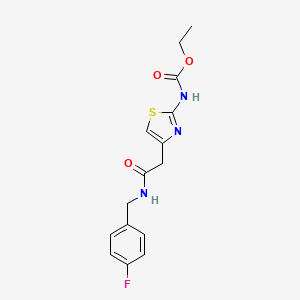

碳酸乙酯(4-(2-((4-氟苄基)氨基)-2-氧代乙基)噻唑-2-基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C15H16FN3O3S and its molecular weight is 337.37. The purity is usually 95%.

BenchChem offers high-quality Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

结核分枝杆菌GyrB抑制剂

一项研究重点关注合成乙基-4-(4-((取代苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-羧酸酯,以靶向结核分枝杆菌(MTB) GyrB ATP酶。在各种化合物中,一种类似于碳酸乙酯(4-(2-((4-氟苄基)氨基)-2-氧代乙基)噻唑-2-基)的化合物对MTB表现出有希望的活性,且细胞毒性最小,表明其作为新型抗结核剂的潜力 (Jeankumar等人,2013).

抗血栓治疗

另一项研究探索了开发具有新型构象限制单元的GPIIb/IIIa整合素拮抗剂,从而产生一种结构类似于碳酸乙酯(4-(2-((4-氟苄基)氨基)-2-氧代乙基)噻唑-2-基)的化合物。该化合物作为纤维蛋白原受体拮抗剂表现出高效力和口服活性,显示出急性期抗血栓治疗的潜力 (Hayashi等人,1998).

液-液相转移催化

在液-液相转移催化下合成的碳酸乙酯乙基N-(5-芳氧亚甲基-1,3,4-噻二唑-2-基),突出了一种为类似化合物提供温和条件和高产率的方法。该方法的效率凸显了其在合成复杂分子(如碳酸乙酯(4-(2-((4-氟苄基)氨基)-2-氧代乙基)噻唑-2-基))中的效用,在各个领域具有潜在应用 (柴兰琴和王西村,2004).

噻唑衍生物的合成和表征

一项关于合成、表征和评估乙基(4-取代苯氧基)-苯并二氧磷唑-4-氧代噻唑烷-噻吩-2-羧酸酯的研究探索了新型噻唑衍生物。这些化合物,包括类似于碳酸乙酯(4-(2-((4-氟苄基)氨基)-2-氧代乙基)噻唑-2-基)的变体,表现出抗菌活性,强调了它们在开发新的药物制剂中的相关性 (Spoorthy等人,2021).

光降解研究

研究了与目标化合物结构相似的碳酸乙酯乙基N-苯基的降解行为,以了解其在紫外线照射下的分解情况。这项研究提供了对这类化合物的环境归宿和稳定性的见解,这对于它们在药物和材料科学中的应用至关重要 (Beachell和Chang,1972).

作用机制

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Thiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

生化分析

Biochemical Properties

Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter cellular signaling pathways, leading to changes in cell function and behavior .

Cellular Effects

The effects of Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways that lead to cell death . Additionally, it can affect gene expression by interacting with transcription factors, thereby altering the transcription of genes involved in cell growth and survival.

Molecular Mechanism

At the molecular level, Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as proteins and enzymes, thereby inhibiting or activating their functions. For instance, it can bind to the active site of kinases, preventing them from phosphorylating their substrates . This inhibition can disrupt cellular signaling pathways, leading to changes in cell behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For example, it can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . This metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity and toxicity.

Transport and Distribution

The transport and distribution of Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its therapeutic and toxic effects.

Subcellular Localization

Ethyl (4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular energy metabolism.

属性

IUPAC Name |

ethyl N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S/c1-2-22-15(21)19-14-18-12(9-23-14)7-13(20)17-8-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAGHJXMAQTGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2592572.png)

![6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2592573.png)

![2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2592576.png)

![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2592577.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2592579.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2592585.png)

![2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2592586.png)

![N-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2592589.png)

![3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2592590.png)

![N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2592593.png)